molecular formula C8H12N2O B2563571 5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol CAS No. 1610469-23-2

5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol

Cat. No. B2563571
CAS RN: 1610469-23-2
M. Wt: 152.197
InChI Key: KEVRKBAIWACKMJ-UHFFFAOYSA-N
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Description

“5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol” is a chemical compound with the IUPAC name 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanol . It has a molecular weight of 152.2 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h3-4,7,11H,1-2,5-6H2 . This indicates the molecular structure of the compound.

It is stored at room temperature . The compound’s CAS number is not specified .

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Imidazo-pyridine compounds, particularly those with tri- and tetra-substituted imidazole scaffolds, are recognized for their selective inhibition of p38 mitogen-activated protein (MAP) kinase, which is crucial in mediating proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds have been thoroughly reviewed, highlighting their binding selectivity and potency over reference compounds due to their specific interactions with the ATP-binding pocket of the kinase (Scior et al., 2011).

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from imidazole, have demonstrated significant versatility in organic synthesis, catalysis, and medicinal applications. Their importance in forming metal complexes, designing catalysts, and demonstrating various biological activities such as anticancer, antibacterial, and anti-inflammatory effects have been highlighted (Li et al., 2019).

Imidazo[1,2-b]pyridazine as a Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is crucial in medicinal chemistry, providing various bioactive molecules. Its role in the development of new derivatives for therapeutic applications has been explored, with the successful kinase inhibitor ponatinib highlighting the resurgence of interest in this framework (Garrido et al., 2021).

Synthesis and Application of Imidazo[1,2-a]pyrimidines and Related Compounds

The synthesis, biological activity, and secondary applications of imidazo[1,2-a]pyrimidines and derivatives, including corrosion inhibition, have been documented. This work aims to provide readers with useful information on the heterocyclic moiety's synthesis and application (Kobak & Akkurt, 2022).

Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections

Fused pyridines, including imidazopyridines (IZPs), have shown various pharmacological activities and are crucial in medicinal chemistry. Their potential as inhibitors against multi-drug-resistant bacterial infections has been reviewed, focusing on the antibacterial profile and structure–activity relationship of synthesized IZP derivatives (Sanapalli et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-7-2-1-3-8-9-4-5-10(7)8/h4-5,7,11H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVRKBAIWACKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C=CN=C2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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